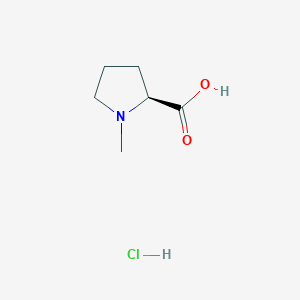

1-Methyl-L-proline hydrochloride

Descripción general

Descripción

1-Methyl-L-proline hydrochloride is a useful research compound. Its molecular formula is C6H12ClNO2 and its molecular weight is 165.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

1-Methyl-L-proline hydrochloride is a derivative of the amino acid proline . Proline is an essential component of collagen and is important for the proper functioning of joints and tendons . It also helps maintain and strengthen heart muscles . .

Mode of Action

It can be inferred from the known functions of proline that it may play a role in protein synthesis and structure, as proline is a key component of many proteins .

Biochemical Pathways

This compound may be involved in the same biochemical pathways as proline. Proline is synthesized from glutamic acid in the body . It is also involved in the synthesis of collagen, a protein that provides structure and strength to various tissues in the body . .

Result of Action

Given its similarity to proline, it may contribute to the structure and function of proteins, particularly collagen .

Análisis Bioquímico

Biochemical Properties

1-Methyl-L-proline hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It acts as a building block in peptide synthesis and can serve as a catalyst in various organic reactions . The compound interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which are involved in proline metabolism . These interactions are crucial for the regulation of proline levels in cells and the maintenance of cellular homeostasis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the synthesis of heat shock proteins in response to stress, thereby enhancing cellular stress tolerance . Additionally, the compound can modulate the activity of enzymes involved in proline metabolism, leading to changes in cellular energy production and redox balance . These effects are essential for maintaining cellular function and viability under different physiological conditions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . For instance, the compound can inhibit proline dehydrogenase, leading to an accumulation of proline and subsequent changes in gene expression . Additionally, this compound can interact with transcription factors and other regulatory proteins, influencing the expression of genes involved in stress response and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to high temperatures or prolonged light exposure . Long-term studies have shown that this compound can have sustained effects on cellular function, including enhanced stress tolerance and altered metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular stress tolerance and improve metabolic function . At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for determining the therapeutic window and safety profile of this compound in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including proline and arginine metabolism . The compound can be converted into proline and other metabolites through enzymatic reactions involving proline dehydrogenase and pyrroline-5-carboxylate reductase . These metabolic pathways are essential for maintaining cellular energy balance and redox homeostasis, particularly under stress conditions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can be taken up by amino acid transporters and distributed to various cellular compartments, including the cytoplasm and mitochondria . This distribution is important for the compound’s activity and function, as it allows for targeted interactions with specific biomolecules and cellular processes .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can localize to specific organelles, such as the mitochondria, where it can interact with enzymes involved in energy production and redox regulation . This localization is critical for the compound’s activity and function, as it ensures that it can effectively modulate cellular processes and maintain cellular homeostasis .

Actividad Biológica

1-Methyl-L-proline hydrochloride (also known as alpha-methyl-L-proline hydrochloride) is a derivative of the amino acid proline, which has garnered attention for its potential biological activities and therapeutic applications. This compound has been studied for its role in various physiological processes, including its effects on metabolic disorders, neuroprotection, and as a peptidomimetic agent.

This compound is characterized by the following chemical formula:

- Molecular Formula : C6H12ClNO2

- Molecular Weight : 165.62 g/mol

The compound is synthesized through a multi-step process involving the conversion of L-proline using chloral and methyl bromide, followed by hydrolysis to yield the hydrochloride salt .

1. Metabolic Effects

Research indicates that 1-methyl-L-proline exhibits significant potential in modulating metabolic pathways. It has been linked to improvements in conditions associated with metabolic syndrome, including obesity and insulin resistance. A study highlighted that derivatives of proline, including 1-methyl-L-proline, can influence signaling pathways related to glucose metabolism and lipid profiles, thereby offering therapeutic potential against type 2 diabetes .

2. Neuroprotective Properties

The neuroprotective effects of 1-methyl-L-proline have been explored in various studies. It has shown promise in protecting neuronal cells from oxidative stress and apoptosis. For instance, compounds derived from proline have been reported to enhance cognitive functions and reduce neurodegeneration in animal models of Alzheimer's disease .

3. Peptidomimetic Applications

As a peptidomimetic, 1-methyl-L-proline can mimic natural peptides, making it valuable in drug design and development. Its structural characteristics allow it to stabilize peptide conformations, which can be beneficial in creating therapeutics targeting protein-protein interactions .

Case Study 1: Neuroprotection in Alzheimer's Disease

In a controlled study involving transgenic mouse models of Alzheimer's disease, administration of 1-methyl-L-proline resulted in significant reductions in amyloid plaque formation and improved memory function as measured by behavioral tests (e.g., Morris water maze) . These findings suggest that the compound may modulate neuroinflammatory responses and enhance synaptic plasticity.

Case Study 2: Metabolic Syndrome Management

A clinical trial investigated the effects of 1-methyl-L-proline on patients with metabolic syndrome. Results indicated improvements in fasting blood glucose levels and lipid profiles after a 12-week treatment period, supporting its role as a potential adjunct therapy for managing metabolic disorders .

The biological activities of 1-methyl-L-proline are attributed to its interaction with various molecular targets:

- AMPK Pathway : Activates AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis.

- NF-κB Pathway : Modulates inflammatory responses by inhibiting nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling.

- Neurotransmitter Regulation : Influences levels of neurotransmitters such as dopamine and serotonin, potentially affecting mood and cognitive functions .

Safety and Toxicity

Toxicological assessments have shown that 1-methyl-L-proline exhibits low toxicity profiles at therapeutic doses. In animal models, doses exceeding 1000 mg/kg did not result in significant adverse effects or mortality . However, further studies are warranted to fully elucidate its safety profile in humans.

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

1-Methyl-L-proline hydrochloride is primarily utilized in the synthesis of bioactive compounds and pharmaceuticals. Below are key applications:

Peptide Synthesis

This compound serves as a building block in peptide synthesis, particularly for creating conformationally restricted peptides. This property is crucial for developing peptidomimetics that can mimic the structure and function of natural peptides while enhancing stability and bioavailability .

Catalysis

The compound acts as a catalyst in various organic reactions, including the Biginelli condensation reaction, which synthesizes dihydropyrimidinones. This reaction involves aryl aldehydes, methyl acetoacetate, and urea, demonstrating the compound's versatility as a catalyst in complex organic transformations .

Intermediate in Antibiotic Production

This compound is also noted for its role as an intermediate in the biosynthesis of antibiotics. This application highlights its importance in pharmaceutical development and the production of therapeutic agents .

Case Study 1: Peptidomimetic Development

A study published in Tetrahedron explored the use of 1-methyl-L-proline derivatives in synthesizing peptidomimetics. The researchers demonstrated that incorporating this compound into peptide structures enhanced their biological activity while maintaining structural integrity. The study reported yields exceeding 70% for several synthesized analogs, indicating its effectiveness as a building block .

Case Study 2: Biginelli Reaction

In another study focusing on the Biginelli reaction, researchers utilized this compound to facilitate the formation of dihydropyrimidinones. The reaction conditions were optimized to achieve high yields (up to 85%) when using this compound as a catalyst, showcasing its potential for efficient organic synthesis .

Data Tables

Propiedades

IUPAC Name |

(2S)-1-methylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c1-7-4-2-3-5(7)6(8)9;/h5H,2-4H2,1H3,(H,8,9);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHNOJJGMMVVUGM-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC[C@H]1C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89614-97-1 | |

| Record name | L-Proline, 1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89614-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.